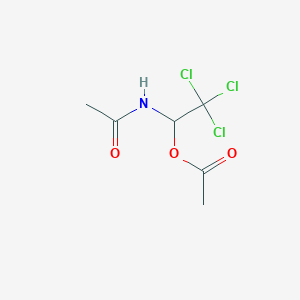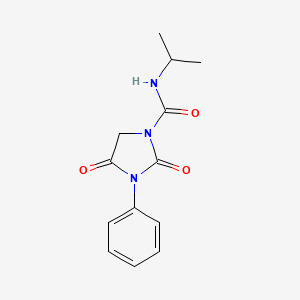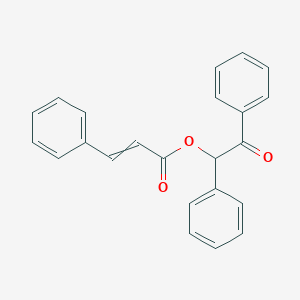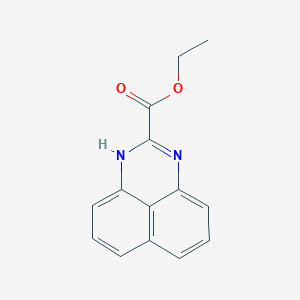
1-Acetamido-2,2,2-trichloroethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetamido-2,2,2-trichloroethyl acetate is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of an acetamido group and a trichloroethyl acetate moiety, which contribute to its reactivity and utility in various fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetamido-2,2,2-trichloroethyl acetate can be synthesized through a multi-step process involving the reaction of acetic anhydride with 2,2,2-trichloroethanol, followed by the introduction of an acetamido group. The reaction typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency. The process may include purification steps such as distillation and crystallization to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: 1-Acetamido-2,2,2-trichloroethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can produce a variety of substituted derivatives.
科学的研究の応用
1-Acetamido-2,2,2-trichloroethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It finds use in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which 1-acetamido-2,2,2-trichloroethyl acetate exerts its effects involves interactions with specific molecular targets. The acetamido group can participate in hydrogen bonding and other interactions, while the trichloroethyl moiety can influence the compound’s reactivity and stability. These interactions are crucial for its function in various applications.
類似化合物との比較
2,2,2-Trichloroethyl acetate: Shares the trichloroethyl group but lacks the acetamido functionality.
1-Acetamido-2,2,2-trifluoroethyl acetate: Similar structure with fluorine atoms instead of chlorine.
1-Acetamido-2,2,2-tribromoethyl acetate: Bromine atoms replace the chlorine atoms.
Uniqueness: 1-Acetamido-2,2,2-trichloroethyl acetate is unique due to the combination of its acetamido and trichloroethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous.
特性
CAS番号 |
96848-80-5 |
|---|---|
分子式 |
C6H8Cl3NO3 |
分子量 |
248.5 g/mol |
IUPAC名 |
(1-acetamido-2,2,2-trichloroethyl) acetate |
InChI |
InChI=1S/C6H8Cl3NO3/c1-3(11)10-5(6(7,8)9)13-4(2)12/h5H,1-2H3,(H,10,11) |
InChIキー |
LKRQJQQOLUYWBJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)


![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)


![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)


![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
